3-Chloro-4-ethoxy-2-fluorobenzoic acid
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Overview
Description
3-Chloro-4-ethoxy-2-fluorobenzoic acid: is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, ethoxy, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-2-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzoic acid and ethyl alcohol.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst, such as sulfuric acid, to facilitate the esterification process.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation and crystallization are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoic acids, esters, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-ethoxy-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-2-fluorobenzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethoxy-2-fluorobenzoic acid
- 2-Chloro-4-ethoxy-3-fluorobenzoic acid
- 3-Chloro-2-ethoxy-4-fluorobenzoic acid
Uniqueness
3-Chloro-4-ethoxy-2-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-chloro-4-ethoxy-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAORQIJZGUXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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